molecular formula C12H17N3O2S2 B14961019 1-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]piperidine-4-carboxamide

1-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]piperidine-4-carboxamide

Cat. No.: B14961019
M. Wt: 299.4 g/mol
InChI Key: ULSVOHXDZUYALM-VQHVLOKHSA-N
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Description

1-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a thiazolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, which is then coupled with a piperidine derivative. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can provide the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also be advantageous for scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

1-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

1-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.

    Thiazolidine Derivatives: These compounds share the thiazolidine ring structure and are often used in medicinal chemistry.

Uniqueness

1-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of both piperidine and thiazolidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17N3O2S2

Molecular Weight

299.4 g/mol

IUPAC Name

1-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C12H17N3O2S2/c1-2-15-11(17)9(19-12(15)18)7-14-5-3-8(4-6-14)10(13)16/h7-8H,2-6H2,1H3,(H2,13,16)/b9-7+

InChI Key

ULSVOHXDZUYALM-VQHVLOKHSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\N2CCC(CC2)C(=O)N)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN2CCC(CC2)C(=O)N)SC1=S

Origin of Product

United States

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